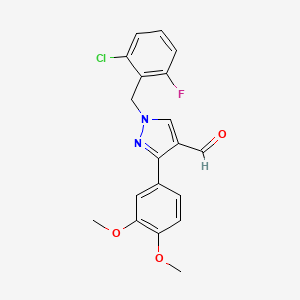

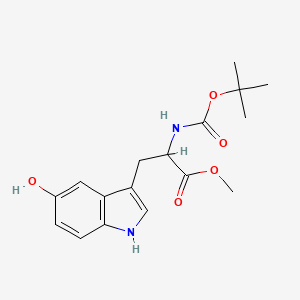

1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde" is a chemical entity that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in various fields, including agriculture and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involved a series of steps that could be relevant, such as the formation of the pyrazole ring followed by the introduction of the aldehyde group .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as 1H-NMR, 13C-NMR, and X-ray crystallography . For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined to be monoclinic with specific unit cell parameters, and the aldehydic fragment was found to be almost coplanar with the pyrazole ring . These techniques could be employed to analyze the molecular structure of "1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde" to confirm its geometry and conformation.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the substituents on the aromatic rings. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's behavior in chemical reactions. The synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde involved oxidation and hydrolysis steps . These reactions are indicative of the potential reactivity of the compound , suggesting that similar functional groups may undergo comparable transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen substituents, as seen in the compounds synthesized in the papers, can significantly influence these properties . The specific physical and chemical properties of "1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde" would need to be experimentally determined, but insights can be drawn from related compounds. For example, the crystallographic analysis provides information on the solid-state structure, which can relate to the compound's stability and reactivity .

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

The chemical structure and synthesis techniques of related pyrazole derivatives have been a significant area of research. Studies demonstrate the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes, indicating the utility of such compounds in developing fluorescent materials for organic light-emitting diodes. The research also elaborates on the influence of fluorine-containing substituents on the structural and electronic properties of these compounds (Szlachcic et al., 2017).

The synthesis and crystal structures of N-Substituted Pyrazolines, including compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been explored to understand the dihedral angles and structural arrangements of these compounds, which may contribute insights into the behavior of closely related chemical structures (Loh et al., 2013).

Biological Activity and Applications

The synthesis of novel pyrazole derivatives has been an area of interest due to their potential antimicrobial activities. Research on phenylpyrazole-4-carbaldehyde derivatives and their reactions with various agents to form new heterocyclic compounds like pyrazolo-pyridone and pyrazolo triazole signifies the exploration of these compounds for potential antimicrobial applications (Al-Ghamdi, 2019).

Pyrazoline derivatives have also been studied for their potential as fluorescent chemosensors, with applications in detecting metal ions like Fe3+ in solutions. Such compounds offer a basis for the development of sensitive and selective detection mechanisms in various fields, including environmental monitoring and biochemical analysis (Khan, 2020).

Propriétés

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3/c1-25-17-7-6-12(8-18(17)26-2)19-13(11-24)9-23(22-19)10-14-15(20)4-3-5-16(14)21/h3-9,11H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHAIQMTDTWAAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=CC=C3Cl)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

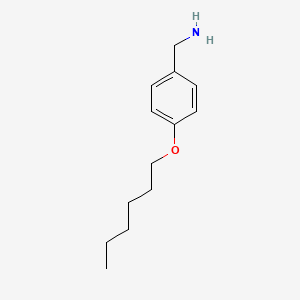

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)

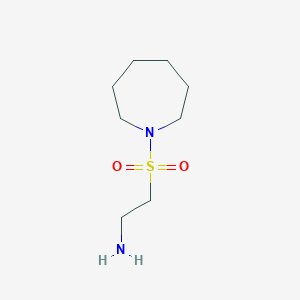

![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)